molecular formula C25H21N3O2 B2943951 1-(3-Phenylmethoxypyridin-2-yl)-3-(2-phenylphenyl)urea CAS No. 877459-07-9

1-(3-Phenylmethoxypyridin-2-yl)-3-(2-phenylphenyl)urea

Cat. No. B2943951
CAS RN: 877459-07-9
M. Wt: 395.462
InChI Key: ODKMHOMYRMQYJC-UHFFFAOYSA-N
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Description

1-(3-Phenylmethoxypyridin-2-yl)-3-(2-phenylphenyl)urea, also known as PMPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMPU is a urea derivative that is synthesized through a multi-step process, and its unique molecular structure has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Organic Synthesis

“1-(3-Phenylmethoxypyridin-2-yl)-3-(2-phenylphenyl)urea” plays a significant role in organic synthesis, particularly in the formation of C–N bonds. This compound can be used in the selective synthesis of various organic molecules, such as (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline, through reactions with aromatic aldehydes and o-phenylenediamine . The versatility of this compound in facilitating the formation of complex organic structures under mild conditions makes it a valuable asset in synthetic organic chemistry.

Drug Delivery Systems

The compound’s structure indicates potential applications in drug delivery systems. Boronic acids and their derivatives, which share some structural similarities with this urea compound, are known for their role in drug delivery, particularly as boron-carriers suitable for neutron capture therapy . The stability of such compounds in physiological conditions is a crucial factor for their effectiveness in drug delivery applications.

properties

IUPAC Name

1-(3-phenylmethoxypyridin-2-yl)-3-(2-phenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-25(27-22-15-8-7-14-21(22)20-12-5-2-6-13-20)28-24-23(16-9-17-26-24)30-18-19-10-3-1-4-11-19/h1-17H,18H2,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKMHOMYRMQYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenylmethoxypyridin-2-yl)-3-(2-phenylphenyl)urea

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